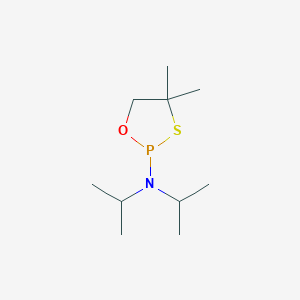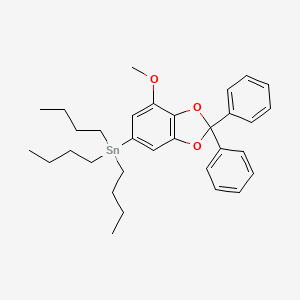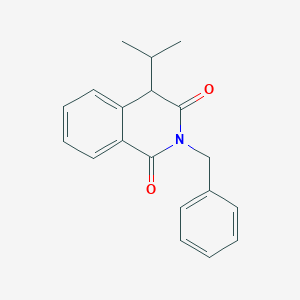![molecular formula C11H12FN3O3S B12558057 N-Acetyl-S-[(E)-(4-fluorophenyl)diazenyl]-D-cysteine CAS No. 194361-88-1](/img/structure/B12558057.png)
N-Acetyl-S-[(E)-(4-fluorophenyl)diazenyl]-D-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-S-[(E)-(4-fluorophenyl)diazenyl]-D-cysteine is a synthetic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in various chemical and biological applications due to their unique properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-[(E)-(4-fluorophenyl)diazenyl]-D-cysteine typically involves the diazotization of 4-fluoroaniline followed by coupling with N-acetyl-D-cysteine. The reaction conditions generally include acidic environments to facilitate the diazotization process. The overall reaction can be summarized as follows:
Diazotization: 4-fluoroaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with N-acetyl-D-cysteine in an alkaline medium to form the desired azo compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pH, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-[(E)-(4-fluorophenyl)diazenyl]-D-cysteine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
N-Acetyl-S-[(E)-(4-fluorophenyl)diazenyl]-D-cysteine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Studied for its potential as an antimicrobial agent.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the synthesis of dyes and pigments due to its azo group.
Mechanism of Action
The mechanism of action of N-Acetyl-S-[(E)-(4-fluorophenyl)diazenyl]-D-cysteine involves its interaction with biological molecules. The azo group can undergo reduction in vivo to form amines, which can then interact with various molecular targets. The compound may also act as a ligand, binding to metal ions and affecting enzymatic activities or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-Acetyl-S-(4-fluorophenyl)cysteine
- N-Acetylcysteine
- 4-Fluoroaniline derivatives
Uniqueness
N-Acetyl-S-[(E)-(4-fluorophenyl)diazenyl]-D-cysteine is unique due to its combination of an azo group and a cysteine moiety. This combination allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for various applications.
Properties
CAS No. |
194361-88-1 |
|---|---|
Molecular Formula |
C11H12FN3O3S |
Molecular Weight |
285.30 g/mol |
IUPAC Name |
(2S)-2-acetamido-3-[(4-fluorophenyl)diazenyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C11H12FN3O3S/c1-7(16)13-10(11(17)18)6-19-15-14-9-4-2-8(12)3-5-9/h2-5,10H,6H2,1H3,(H,13,16)(H,17,18)/t10-/m1/s1 |
InChI Key |
RXADZMXHSMPBLO-SNVBAGLBSA-N |
Isomeric SMILES |
CC(=O)N[C@H](CSN=NC1=CC=C(C=C1)F)C(=O)O |
Canonical SMILES |
CC(=O)NC(CSN=NC1=CC=C(C=C1)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4H-1-Benzopyran-4-one, 2-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-](/img/structure/B12557978.png)
![1,3,5-Tribromo-2-{[dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzene](/img/structure/B12557982.png)


![3-Methyl-1H-pyrrolo[2,1-c][1,2,4]triazole-5,6-dicarbonitrile](/img/structure/B12558012.png)



![{[4-Chloro-2-(diphenylamino)-1,3-thiazol-5-yl]methylidene}propanedinitrile](/img/structure/B12558049.png)
![3-[(2-Methoxyethyl)amino]phenol](/img/structure/B12558061.png)



